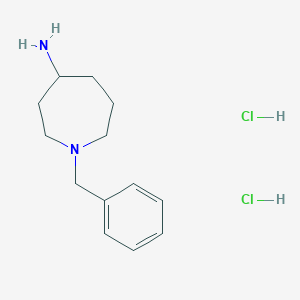

1-Benzylazepan-4-amine dihydrochloride

Description

Contextual Significance within Medicinal Chemistry and Pharmaceutical Sciences

In the landscape of drug discovery, the quest for novel molecular architectures that can interact with biological targets with high affinity and selectivity is paramount. 1-Benzylazepan-4-amine (B9799) dihydrochloride (B599025) serves as a crucial starting material or intermediate in the synthesis of a wide array of compounds. The presence of a primary amine allows for a variety of chemical transformations, enabling the introduction of diverse functional groups and the construction of libraries of related compounds for biological screening.

The benzyl (B1604629) group, while often used as a protecting group for the nitrogen atom in the azepane ring, can also play a role in the biological activity of the final compounds by participating in hydrophobic interactions with target proteins. The inherent three-dimensionality of the azepane ring provides a structural framework that can be exploited to orient substituents in specific spatial arrangements, a key factor in optimizing drug-receptor interactions.

Overview of Azepane-Containing Scaffolds in Bioactive Molecule Discovery

The azepane ring is a privileged scaffold in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds and approved drugs. researchgate.netlifechemicals.com Azepane-based compounds have demonstrated a wide range of pharmacological activities, including anti-cancer, antimicrobial, and anti-Alzheimer's disease properties. researchgate.netnih.gov The conformational flexibility of the seven-membered ring allows it to adopt various shapes, which can be crucial for its biological function. lifechemicals.com

The synthesis of substituted azepanes is an active area of research, with chemists developing new methods to create these complex structures. researchgate.netchemistryviews.org The ability to introduce substituents at specific positions on the azepane ring is critical for fine-tuning the pharmacological profile of a potential drug candidate. lifechemicals.com There are currently over 20 FDA-approved drugs that contain the azepane motif, highlighting the therapeutic importance of this heterocyclic system. nih.gov

Academic Research Trajectories for Novel Chemical Entities

Academic and industrial research continues to explore the potential of azepane-containing molecules. Current research trajectories focus on the development of novel synthetic methodologies to access diverse and complex azepane derivatives. chemistryviews.org These efforts are often coupled with computational studies to predict the biological targets and activities of new compounds.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C13H22Cl2N2 |

|---|---|

Molecular Weight |

277.23 g/mol |

IUPAC Name |

1-benzylazepan-4-amine;dihydrochloride |

InChI |

InChI=1S/C13H20N2.2ClH/c14-13-7-4-9-15(10-8-13)11-12-5-2-1-3-6-12;;/h1-3,5-6,13H,4,7-11,14H2;2*1H |

InChI Key |

ODXPXYPGVHOXFY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCN(C1)CC2=CC=CC=C2)N.Cl.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 1-Benzylazepan-4-amine (B9799) Dihydrochloride (B599025)

A prevalent and established method for the synthesis of 1-Benzylazepan-4-amine involves the reductive amination of a ketone precursor. This two-step process is efficient for converting a carbonyl group into an amine. wikipedia.orglibretexts.org

The primary pathway commences with the synthesis of the intermediate, 1-benzylazepan-4-one (B111387). This ketone can be prepared through various routes, including the Dieckmann condensation of appropriate diesters followed by hydrolysis and decarboxylation, or via ring-expansion strategies from smaller cyclic precursors. researchgate.net Once 1-benzylazepan-4-one is obtained, it undergoes reductive amination. wikipedia.orgmasterorganicchemistry.com This reaction typically involves the treatment of the ketone with an amine source, such as ammonia (B1221849) or a protected amine equivalent, in the presence of a reducing agent. libretexts.org The reaction proceeds through the formation of an intermediate imine or enamine, which is then reduced to the final amine. masterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are favored for their selectivity in reducing the iminium ion in the presence of the ketone. masterorganicchemistry.com Catalytic hydrogenation over palladium, platinum, or nickel catalysts is also a viable method for the reduction step. wikipedia.org The final step involves the treatment of the resulting 1-benzylazepan-4-amine with hydrochloric acid to yield the dihydrochloride salt.

An alternative, though less direct, established pathway involves the ring expansion of piperidine (B6355638) derivatives. researchgate.netrsc.org This methodology can be employed to construct the azepane core with the desired substitution pattern. rsc.org

The synthesis of 1-Benzylazepan-4-amine dihydrochloride relies on the availability of key precursors. A crucial intermediate is 1-benzylazepan-4-one . The synthesis of this ketone can start from more readily available piperidine derivatives, such as N-benzyl-4-piperidone. google.com Ring expansion of such piperidones can be achieved through various methods, including the Tiffeneau-Demjanov rearrangement.

Another approach to the azepane ring system involves the cyclization of linear precursors. For instance, a suitably substituted heptanedinitrile (B1346978) or a 1,6-diaminoheptane derivative could be envisioned as a starting point, although this is a less common route for this specific substitution pattern.

For the reductive amination step, the key reagents include:

Amine source: Ammonia, or a protected form like hydroxylamine, is used to introduce the amino group.

Reducing agent: As mentioned, sodium cyanoborohydride and sodium triacetoxyborohydride are common choices. masterorganicchemistry.com

The table below summarizes some of the key precursors and reagents.

| Precursor/Reagent | Role in Synthesis |

| N-benzyl-4-piperidone | Starting material for the synthesis of 1-benzylazepan-4-one via ring expansion. google.com |

| 1-benzylazepan-4-one | The direct ketone precursor for the reductive amination to form the target amine. |

| Ammonia | Source of the amino group in the reductive amination process. wikipedia.org |

| Sodium Cyanoborohydride (NaBH3CN) | A selective reducing agent for the imine intermediate in reductive amination. masterorganicchemistry.com |

| Hydrochloric Acid (HCl) | Used to form the dihydrochloride salt of the final product. |

The design of the synthesis for this compound is heavily influenced by the underlying reaction mechanisms. For the widely used reductive amination pathway, the reaction proceeds in two main stages. wikipedia.orglibretexts.org First, the nucleophilic amine (ammonia) attacks the electrophilic carbonyl carbon of 1-benzylazepan-4-one to form a hemiaminal intermediate. This is followed by the elimination of water to generate an imine. The reaction conditions are typically kept neutral or weakly acidic to facilitate both the nucleophilic attack and the dehydration step. wikipedia.org The second stage is the reduction of the imine to the corresponding amine. The choice of reducing agent is critical; agents like sodium cyanoborohydride are particularly effective as they are more reactive towards the protonated imine (iminium ion) than the starting ketone, thus preventing side reactions. masterorganicchemistry.com

In the context of ring expansion strategies, the mechanism is dependent on the specific method employed. For instance, in a Tiffeneau-Demjanov type rearrangement, a cyanohydrin is formed from the piperidone, which is then reduced to a β-amino alcohol. Treatment with nitrous acid generates a diazonium salt, which then undergoes a concerted rearrangement with ring expansion to form the azepan-4-one. The regioselectivity of the ring expansion is a key consideration in the design of such a synthesis. rsc.org

Advanced Synthetic Strategies and Asymmetric Synthesis Approaches

Beyond the established pathways, advanced strategies are being developed to access azepane derivatives with greater control and efficiency. These include asymmetric approaches to obtain enantiomerically pure compounds, which is often crucial for their biological activity.

The synthesis of enantiomerically pure 1-Benzylazepan-4-amine can be achieved through two primary strategies: chiral resolution of a racemic mixture or asymmetric synthesis.

Chiral resolution involves the separation of enantiomers from a racemic mixture. For amines, this is commonly achieved by forming diastereomeric salts with a chiral acid. The resulting diastereomers often have different physical properties, such as solubility, allowing for their separation by crystallization. After separation, the chiral amine can be liberated from the salt.

Enantioselective synthesis aims to create a single enantiomer directly. This can be accomplished through several methods:

Asymmetric Reductive Amination: The use of a chiral catalyst or a chiral auxiliary during the reductive amination of 1-benzylazepan-4-one can induce stereoselectivity, leading to the preferential formation of one enantiomer.

Enzymatic Kinetic Resolution: Lipases can be used to selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated and unreacted enantiomers. google.com

Asymmetric Hydrogenation: The use of chiral metal catalysts, such as those based on rhodium or ruthenium, can facilitate the enantioselective hydrogenation of an enamine precursor to the azepane. researchgate.netnih.govresearchgate.net

High-performance liquid chromatography (HPLC) with a chiral stationary phase is a powerful analytical technique for determining the enantiomeric excess of the product and can also be used for preparative separation of enantiomers. mdpi.comyakhak.orgresearchgate.net

The synthesis of cyclic amines, including azepanes, has benefited significantly from the development of novel catalytic methods. These approaches often offer milder reaction conditions, higher efficiency, and greater functional group tolerance.

Palladium-catalyzed reactions: Palladium catalysts are versatile for C-N bond formation and have been used in ring expansion reactions to form azepanes. chemrxiv.org

Ruthenium-catalyzed hydrogenation: Chiral ruthenium diamine catalysts have been shown to be highly effective for the asymmetric hydrogenation of cyclic imines, providing access to enantioenriched cyclic amines. nih.govresearchgate.net

Iridium-catalyzed reactions: Iridium complexes have been developed for the N-heterocyclization of primary amines with diols to form a variety of cyclic amines, including seven-membered rings.

Gold-catalyzed hydroamination: Gold catalysts can mediate the hydroamination of unactivated olefins, providing a route to protected nitrogen heterocycles.

These catalytic systems can be applied to the synthesis of azepane precursors, offering more efficient and stereocontrolled routes to compounds like 1-Benzylazepan-4-amine.

Derivatization and Structural Modification Techniques for Enhanced Molecular Diversity

The 1-Benzylazepan-4-amine scaffold offers multiple points for derivatization, allowing for the generation of a library of analogues with diverse properties.

The primary amino group at the 4-position is a key handle for modification. It can undergo a wide range of reactions common to primary amines, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Alkylation: Introduction of alkyl groups via reductive amination with aldehydes or ketones, or through nucleophilic substitution with alkyl halides.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

The secondary amine within the azepane ring is protected by a benzyl (B1604629) group. This group can be removed via catalytic hydrogenation, revealing a secondary amine that can be further functionalized. This N-debenzylation allows for the introduction of a wide variety of substituents at the 1-position, significantly increasing the molecular diversity of the resulting compounds.

Structural modifications can also be made to the azepane ring itself, although this is generally a more complex undertaking that would be part of the initial synthetic design rather than a late-stage derivatization.

The table below provides examples of derivatization reactions.

| Reaction Type | Reagent Example | Functional Group Formed |

| Acylation | Acetyl Chloride | Amide |

| Sulfonylation | Tosyl Chloride | Sulfonamide |

| Reductive Amination | Acetone | Secondary Amine |

| N-Debenzylation | H2, Pd/C | Secondary Amine |

Functional Group Interconversions on the Azepane Scaffold

The primary amine on the azepane ring of 1-benzylazepan-4-amine serves as a versatile handle for a variety of functional group interconversions, including N-alkylation, N-acylation, and reductive amination. These transformations allow for the introduction of a wide array of substituents, thereby modulating the compound's steric and electronic properties.

N-Alkylation: The secondary amine of the azepane ring can be further alkylated to introduce additional substituents. Direct N-alkylation of amines with alkyl halides is a common method, though it can sometimes lead to overalkylation. masterorganicchemistry.com A more controlled approach involves reductive amination. For instance, reacting 1-benzylazepan-4-one with a primary amine in the presence of a reducing agent like sodium triacetoxyborohydride can yield N-substituted 1-benzylazepan-4-amines. harvard.edu This method is highly efficient and tolerates a wide range of functional groups on both the amine and the ketone. harvard.edu

N-Acylation: The primary amino group can be readily acylated using various acylating agents such as acyl chlorides or acid anhydrides to form corresponding amides. nih.gov This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. The choice of solvent and base can be critical for achieving high yields and purity. For example, N-acylation of amines can be efficiently performed in water, offering a greener alternative to traditional organic solvents. nih.gov The resulting amide bond can be important for biological activity and can also serve as a precursor for further transformations.

Reductive Amination: Reductive amination of the precursor ketone, 1-benzylazepan-4-one, is a powerful strategy for introducing diverse substituents at the 4-position of the azepane ring. This one-pot reaction involves the condensation of the ketone with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comresearchgate.net Common reducing agents for this transformation include sodium cyanoborohydride and sodium triacetoxyborohydride, which are mild enough to avoid reduction of the starting ketone. masterorganicchemistry.com This methodology allows for the synthesis of a wide variety of N-substituted 1-benzylazepan-4-amine derivatives. For example, the reductive amination of cyclohexanone (B45756) with benzylamine (B48309) has been studied using gold-supported catalysts. researchgate.net

| Transformation | Reagents and Conditions | Product Type | Key Features |

| N-Alkylation | Alkyl halide, Base | Secondary or Tertiary Amine | Can lead to overalkylation if not controlled. |

| Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | Secondary or Tertiary Amine | High selectivity and functional group tolerance. | |

| N-Acylation | Acyl chloride/Anhydride, Base | Amide | Forms stable amide bond; can be performed in aqueous media. |

| Reductive Amination | 1-Benzylazepan-4-one, Amine, Reducing Agent (e.g., NaBH₃CN) | N-Substituted 1-benzylazepan-4-amine | One-pot synthesis of diverse derivatives. |

Strategic Introduction of Diverse Substituents on the Benzyl Moiety

The benzyl group of 1-benzylazepan-4-amine offers another site for structural modification. The introduction of substituents on the aromatic ring can significantly impact the molecule's properties. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for this purpose.

To utilize these methods, a halogenated precursor, such as 1-(4-bromobenzyl)azepan-4-amine, is typically required. The bromine atom can then be replaced with a variety of aryl, heteroaryl, or amino groups.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction enables the formation of carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. This reaction is highly versatile and tolerates a broad range of functional groups. For instance, a 1-(4-bromobenzyl)azepan-4-amine derivative could be coupled with various boronic acids or esters to introduce diverse aryl or heteroaryl substituents at the 4-position of the benzyl ring. The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and can be optimized for specific substrates. nih.gov

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction provides a direct method for introducing a wide range of primary and secondary amines, as well as other nitrogen-containing functional groups, onto the benzyl ring of a suitable precursor. The development of various generations of catalyst systems has expanded the scope of this reaction to include a wide variety of coupling partners under increasingly mild conditions. nih.gov

| Reaction | Reactants | Catalyst System | Product | Key Features |

| Suzuki-Miyaura Coupling | 1-(4-Bromobenzyl)azepan-4-amine, Boronic acid/ester | Palladium catalyst (e.g., Pd(PPh₃)₄), Base | 1-(4-Arylbenzyl)azepan-4-amine | Forms C-C bonds; high functional group tolerance. |

| Buchwald-Hartwig Amination | 1-(4-Bromobenzyl)azepan-4-amine, Amine | Palladium catalyst, Ligand, Base | 1-(4-Aminobenzyl)azepan-4-amine derivative | Forms C-N bonds; wide scope of amine coupling partners. |

Investigations into Biological Activity and Molecular Pharmacology

Ligand-Target Interactions and Receptor Binding Profiles

There is no available research detailing the binding affinity of 1-Benzylazepan-4-amine (B9799) dihydrochloride (B599025) for specific biological targets.

Receptor Agonism and Antagonism Mechanisms

There are no published studies that characterize 1-Benzylazepan-4-amine dihydrochloride as an agonist or antagonist for any known receptor.

Modulation of Specific Biochemical and Cellular Pathways

Information on the engagement of this compound with any biochemical or cellular pathways is currently unavailable.

Neuropharmacological Pathway Engagement and Neurotransmitter Activity Influence

There is no data to suggest or confirm the interaction of this compound with any neuropharmacological pathways or its influence on neurotransmitter systems.

Inflammation-Related Pathway Modulation (e.g., JAK/STAT, COX/LOX)

The effect of this compound on inflammatory pathways such as JAK/STAT or COX/LOX has not been reported in the scientific literature.

Cellular Proliferation and Viability Studies in Research Models (e.g., cytotoxic effects in specific cell lines for mechanistic understanding)

No studies on the cytotoxic or anti-proliferative effects of this compound in any cell lines have been found in publicly accessible research.

Protein-Protein Interaction Inhibition (e.g., Menin-MLL)

Extensive searches of scientific databases yielded no published studies, data, or reports indicating that this compound has been investigated as an inhibitor of protein-protein interactions. Specifically, there is no available research linking this compound to the inhibition of the Menin-Mixed Lineage Leukemia (Menin-MLL) interaction. evitachem.com The role of Menin-MLL inhibitors is a significant area of research, particularly in leukemia, but this specific compound does not appear in the existing literature on the subject. evitachem.com

In Vitro Pharmacological Characterization Methodologies

There is no publicly available information detailing the in vitro pharmacological characterization of this compound.

Enzyme Inhibition Assays and Determination of Inhibitory Potency (IC50)

No data from enzyme inhibition assays for this compound are present in the scientific literature. Consequently, no inhibitory potency values, such as the half-maximal inhibitory concentration (IC50), have been reported for this compound.

Cell-Based Functional Assays for Target Engagement

A review of scientific literature found no records of this compound being utilized or tested in cell-based functional assays to determine target engagement.

Preclinical Mechanistic Studies in Non-Human in vivo Systems

There are no published preclinical studies involving this compound in any non-human in vivo systems.

Target Engagement and Pharmacodynamic Biomarker Assessment in Animal Models

No studies were found that assess target engagement or pharmacodynamic biomarkers of this compound in any animal models.

Exploration of Efficacy in Disease Models for Mechanistic Insights

There is no scientific literature available that explores the efficacy of this compound for mechanistic insights in any disease models. Specifically, no research has been published regarding its effects on molecular pathways or target modulation in the context of:

Opioid addiction

Alzheimer's disease models

Hepatic fibrosis

Cancer cell lines

Structure Activity Relationship Sar Analysis and Rational Molecular Design

Identification of Structure-Activity Relationships for 1-Benzylazepan-4-amine (B9799) Dihydrochloride (B599025) and its Analogues

The exploration of SAR for this class of compounds has revealed critical insights into how specific structural modifications influence their interaction with biological targets.

The azepane ring is a recurring structural motif in a variety of biologically active molecules, including those with antidiabetic, anticancer, and antiviral properties. nih.gov Its conformational flexibility is often a determining factor in the bioactivity of these compounds. lifechemicals.com Consequently, the introduction of specific substituents onto the azepane ring can be a strategic approach to bias the molecule towards a single major conformation, which is a crucial aspect of effective drug design. lifechemicals.com

For instance, in a series of benzo[d]thiazol-2(3H)one sigma receptor (σRs) ligands, the replacement of a metabolically labile azepane ring with a 1-adamantanamine moiety was investigated to improve metabolic stability. nih.gov This modification, which resulted in a significant structural change from a cycloalkanamine to an exocyclic amine, was generally well-tolerated in terms of affinity for the σ1 receptor, although a decrease in selectivity was observed. nih.gov Notably, 6-substituted analogs bearing acyl or alkyl groups showed preferential binding over unsubstituted derivatives. nih.gov

The strategic placement of substituents on the azepane ring can significantly modulate the biological activity and selectivity of its derivatives. The following table summarizes the effects of various substituents on the azepane ring.

| Substituent | Position | Effect on Biological Activity | Reference |

| Acyl group | 6 | Preferred over unsubstituted derivatives for σRs affinity | nih.gov |

| Alkyl group | 6 | Preferred over unsubstituted derivatives for σRs affinity | nih.gov |

| 1-adamantanamine (replacement of azepane) | - | Maintained σ1R affinity, but reduced selectivity | nih.gov |

The benzyl (B1604629) group plays a pivotal role in the interaction of these ligands with their biological targets. In a study of benzimidazole (B57391) derivatives, the substitution of a benzyl group at the 1-position was found to enhance anti-inflammatory action. nih.gov Similarly, in a series of multifunctional pyridines targeting sigma receptors, the N-benzyl-piperidinium system was observed to bind within a specific pocket of the σ2R. nih.gov The benzyl moiety, in this case, was stabilized through π–anion interactions with key amino acid residues like Glu73. nih.gov

The nature and substitution pattern of the benzyl moiety can significantly impact binding affinity. For example, in a series of N-benzyl-N-methyldecan-1-amine derivatives, both the unsubstituted (BMDA) and a 4-methoxy substituted analogue (DMMA) demonstrated anti-inflammatory and anti-oxidative activities. nih.gov

The following table illustrates the role of the benzyl moiety in target interactions.

| Compound Class | Interaction Type | Key Amino Acid Residue | Effect | Reference |

| Multifunctional Pyridines | π–anion | Glu73 | Stabilization in the active site | nih.gov |

| Benzimidazoles | - | - | Enhanced anti-inflammatory activity | nih.gov |

| N-benzyl-N-methyldecan-1-amine | - | - | Contributes to anti-inflammatory and anti-oxidative effects | nih.gov |

Stereochemistry is a critical determinant of the biological activity of chiral compounds, influencing everything from target binding to metabolic stability. nih.govnih.gov The three-dimensional arrangement of a molecule can dictate its ability to fit into a binding site, with one enantiomer often exhibiting significantly higher potency than the other. nih.gov

In the context of nature-inspired compounds like 3-Br-acivicin and its derivatives, stereochemistry was found to be a key driver of their antimalarial activity. nih.gov Only the (5S, αS) isomers showed significant antiplasmodial effects, suggesting that their uptake may be mediated by a stereoselective transport system. nih.gov While stereochemistry affected target binding for some subclasses, its impact on biological activity was universal across all tested compounds, highlighting the importance of stereospecific uptake. nih.gov

The differential activity of enantiomers is a well-established principle in pharmacology, where the two enantiomers of a chiral drug can be considered as distinct pharmacological entities with potentially different effects. nih.gov This underscores the importance of considering stereochemistry in the design and development of new therapeutic agents.

Computational Approaches to SAR Elucidation and Molecular Design

Computational methods have become indispensable tools in modern drug discovery, providing powerful means to investigate SAR and guide the rational design of new molecules.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, allowing for the characterization of the ligand-protein interactions at a molecular level. nih.govresearchgate.netwjarr.comwjarr.com This method is instrumental in understanding the binding modes of ligands and in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. nih.gov

For instance, in a study of multifunctional pyridines targeting sigma receptors, molecular docking revealed that several compounds adopted a similar orientation within the active site of the σ2R. nih.gov The N-benzyl-piperidinium system of these compounds was found to bind to a specific pocket, with key amino acid residues stabilizing the ligand in the active site. nih.gov Similarly, docking studies of vanillin-derived 1,2,3-triazoles as potential inhibitors of bacterial DNA synthesis helped to elucidate the conformational fitting of the most active compound within the active site of the target protein. nih.gov

The insights gained from molecular docking can be used to design new compounds with improved binding affinities. For example, after identifying a compound with good inhibition activity through docking, new analogues can be designed with the aim of achieving even higher binding affinities. nih.gov

The following table summarizes key interactions identified through molecular docking studies.

| Ligand Class | Target | Key Interactions | Interacting Residues | Reference |

| Multifunctional Pyridines | σ2R | π–anion | His21, Met59, Phe66, Leu70, Leu111, Ileu114, Tyr147, Tyr150, Asp29, Glu73 | nih.gov |

| Quinoline Analogues | DNA Gyrase | Conventional hydrogen bonds | GLY120, ARG98, SER118 | nih.gov |

| 1,3,4-Oxadiazole Derivatives | GABAA Receptor | Hydrogen bonds | Glu52, Ser51, Val53, Asn54, Thr58, Thr133 | researchgate.netwjarr.comwjarr.com |

| Vanillin-derived 1,2,3-triazoles | Bacterial Thymidylate kinase | Electrostatic, Pi-sigma | Asp146, Asp90, Ile41 | nih.gov |

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can be used to predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process. mdpi.com

QSAR models can be developed in two-dimensional (2D) or three-dimensional (3D) formats. 2D QSAR models often correlate physicochemical properties with biological activity, while 3D QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the steric and electrostatic fields of the molecules. nih.gov

Successful QSAR models have been developed for a variety of therapeutic targets, including neuraminidase inhibitors for influenza and phosphodiesterase-4 (PDE-4) inhibitors. nih.govresearchgate.netbenthamopenarchives.com In the case of neuraminidase inhibitors, QSAR models revealed the importance of parameters like hydrogen count and hydrophilicity for inhibitory activity. nih.gov For PDE-4 inhibitors, a structure-based QSAR method that incorporates information from the X-ray structure of the enzyme has been shown to produce robust and predictive models. researchgate.netbenthamopenarchives.com

The predictive power of QSAR models makes them a valuable tool for virtual screening and lead optimization in drug discovery. nih.gov

Pharmacophore Modeling and Virtual Screening Methodologies

Pharmacophore modeling is a cornerstone of computer-aided drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govnih.gov A pharmacophore model does not represent a real molecule or a real association of functional groups but is rather an abstract concept that describes the common features of a set of active molecules responsible for their interaction with a specific target receptor. nih.gov These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups.

Virtual screening, in turn, utilizes these pharmacophore models to rapidly search large databases of chemical compounds to identify those that match the defined pharmacophoric features. researchgate.net This in silico approach is significantly more time- and cost-effective than traditional high-throughput screening, allowing researchers to prioritize a smaller, more promising set of compounds for further experimental testing.

A Hypothetical Pharmacophore Model for 1-Benzylazepan-4-amine dihydrochloride

To illustrate this process, a hypothetical pharmacophore model can be generated based on the key structural components of this compound. The rationale for feature selection would be based on the potential interactions of these moieties with a hypothetical biological target.

The key chemical features of this compound for pharmacophore generation are:

Aromatic Ring (AR): The benzyl group provides a distinct hydrophobic and aromatic feature, likely involved in π-π stacking or hydrophobic interactions within a receptor's binding pocket.

Positive Ionizable (PI): The primary amine at the 4-position of the azepane ring is protonated at physiological pH, making it a key site for ionic interactions or hydrogen bonding with negatively charged residues (e.g., aspartate or glutamate) in a target protein.

Hydrophobic (HY): The seven-membered azepane ring itself, being a saturated heterocyclic system, contributes a significant hydrophobic character.

Hydrogen Bond Acceptor (HBA): The tertiary amine within the azepane ring can also act as a hydrogen bond acceptor.

Based on these features, a hypothetical pharmacophore model could be constructed. The spatial arrangement and distances between these features would be critical for defining the model's specificity.

Table 1: Hypothetical Pharmacophore Features for this compound

| Feature ID | Feature Type | Description | Potential Interaction |

| AR1 | Aromatic Ring | Benzyl group | π-π stacking, hydrophobic interaction |

| PI1 | Positive Ionizable | Protonated primary amine | Ionic bond, hydrogen bond donor |

| HY1 | Hydrophobic | Azepane ring | Hydrophobic interaction |

| HBA1 | Hydrogen Bond Acceptor | Tertiary amine in azepane ring | Hydrogen bond |

Virtual Screening Employing the Hypothetical Pharmacophore Model

Once the pharmacophore model is established, it can be used as a 3D query to screen large compound libraries, such as the ZINC database or a proprietary corporate collection. The screening process would filter for molecules that contain the defined pharmacophoric features (AR1, PI1, HY1, HBA1) in a similar spatial orientation.

The process would typically involve the following steps:

Database Preparation: The chemical structures in the database are converted into 3D conformations.

Pharmacophore Matching: Each molecule in the database is evaluated to see if it can adopt a conformation that overlays with the pharmacophore model.

Hit List Generation: Molecules that successfully match the pharmacophore query are collected into a "hit list."

Filtering and Prioritization: The hit list can be further refined using additional criteria, such as drug-likeness (e.g., Lipinski's rule of five), predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and molecular docking simulations to estimate binding affinity to the hypothetical target.

Table 2: Illustrative Results of a Hypothetical Virtual Screening Campaign

| Compound ID | Pharmacophore Fit Score | Predicted Binding Affinity (kcal/mol) | Lipinski's Rule of Five Violations |

| ZINC12345678 | 0.95 | -8.2 | 0 |

| ZINC23456789 | 0.92 | -7.9 | 0 |

| ZINC34567890 | 0.88 | -7.5 | 1 |

| ZINC45678901 | 0.85 | -8.5 | 0 |

| ZINC56789012 | 0.81 | -7.1 | 0 |

This hypothetical virtual screening would yield a set of structurally diverse compounds that share the key interaction features of this compound. These "hits" would then be prime candidates for acquisition or synthesis and subsequent in vitro biological evaluation to validate their activity. This iterative process of computational modeling and experimental testing is central to modern rational drug design. researchgate.net

Emerging Research Directions and Future Perspectives in 1 Benzylazepan 4 Amine Dihydrochloride Research

Exploration of Novel Biological Targets and Undiscovered Therapeutic Avenues

Initial research into 1-Benzylazepan-4-amine (B9799) dihydrochloride (B599025) and structurally related compounds has paved the way for exploring a wider range of biological targets. The core azepane scaffold is a privileged structure in medicinal chemistry, known to interact with various receptors and enzymes. Scientists are now looking beyond the initial scope of these compounds to identify new protein interactions that could lead to treatments for a broader spectrum of diseases.

Current research efforts are focused on screening 1-Benzylazepan-4-amine dihydrochloride against diverse panels of receptors, ion channels, and enzymes. This high-throughput screening approach, combined with computational modeling and docking studies, aims to uncover previously unknown molecular targets. The goal is to identify novel therapeutic avenues where the unique structure of this compound can be leveraged to modulate disease pathways that have been historically difficult to target. The exploration of its potential in areas such as neurodegenerative disorders, inflammatory conditions, and certain types of cancer is a key focus of ongoing preclinical investigations.

Integration of Advanced Chemical Biology Techniques in Compound Characterization

To fully understand the therapeutic potential of this compound, a detailed characterization of its mechanism of action and cellular effects is crucial. Modern chemical biology techniques are being increasingly integrated into this process to provide a more comprehensive picture of the compound's behavior in biological systems.

Table 1: Advanced Techniques in Compound Characterization

| Technique | Application in this compound Research |

|---|---|

| Chemoproteomics | Identification of direct protein binding partners and off-targets. |

| Super-Resolution Microscopy | Visualization of subcellular localization and effects on cellular structures. |

| High-Throughput Screening | Screening against diverse panels of biological targets. |

Synergistic Approaches in Interdisciplinary Academic Drug Discovery Programs

The development of novel therapeutics is increasingly a collaborative effort, bringing together experts from various scientific disciplines. This compound is an example of a compound that is benefiting from such interdisciplinary approaches within academic drug discovery programs. These programs foster collaboration between medicinal chemists, biologists, pharmacologists, and computational scientists.

By pooling their expertise, these teams can accelerate the research and development process. For instance, chemists can synthesize novel analogs of this compound with improved potency and selectivity, while biologists can test these compounds in relevant disease models. Computational scientists can then use the generated data to refine their predictive models, creating a synergistic cycle of design, synthesis, and testing. This collaborative environment is essential for translating basic scientific discoveries into potential clinical candidates. The open sharing of data and resources within these academic consortia is also helping to overcome some of the traditional barriers to drug discovery.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Benzylazepan-4-amine dihydrochloride, and how can reaction conditions be optimized?

- Methodological Answer: The compound can be synthesized via a two-step procedure involving benzylation of the azepane core followed by dihydrochloride salt formation. Key steps include controlling stoichiometry (e.g., molar ratios of benzylating agents) and optimizing reaction temperature to minimize side products. Post-synthesis purification may involve recrystallization or column chromatography. Analytical techniques like NMR and mass spectrometry validate intermediate and final product structures .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer: Use a combination of HPLC (with UV detection at 254 nm) and NMR (¹H/¹³C) to assess purity and confirm structural motifs. X-ray crystallography (as in ) can resolve hydrogen-bonding patterns in the dihydrochloride salt. Quantify residual solvents via gas chromatography and confirm chloride content via ion chromatography .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer: Refer to SDS guidelines for dihydrochloride salts (e.g., ). Use PPE (gloves, lab coats, goggles) and work in a fume hood to avoid inhalation. Store in airtight containers under inert gas (N₂/Ar) to prevent hygroscopic degradation. Emergency measures include immediate decontamination with water and medical consultation for exposure .

Advanced Research Questions

Q. How does the dihydrochloride salt form influence the compound’s pharmacokinetic properties compared to freebase or hydrochloride forms?

- Methodological Answer: Dihydrochloride salts often enhance solubility and bioavailability due to increased ionic interactions in aqueous media. Compare dissolution rates using UV-Vis spectroscopy and assess stability under physiological pH (e.g., simulated gastric fluid). Pharmacokinetic studies in animal models can quantify bioavailability differences .

Q. What strategies are effective for identifying and quantifying impurities in synthesized batches?

- Methodological Answer: Employ LC-MS/MS with reference standards (e.g., ) to detect impurities like unreacted intermediates or benzylated byproducts. Use gradient elution (e.g., 5–95% acetonitrile in water) for separation. Quantify impurities via external calibration curves and validate methods per ICH guidelines .

Q. How can researchers investigate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer: Conduct enzyme inhibition assays (e.g., LSD1 inhibition as in ) using fluorogenic substrates. For receptor binding, perform competitive radioligand displacement assays. Molecular docking (DFT calculations, ) can predict binding modes, validated by mutagenesis studies .

Q. What experimental approaches resolve contradictions in reported synthetic yields or crystallographic data?

- Methodological Answer: Reproduce conflicting protocols with controlled variables (solvent, temperature). Use Hirshfeld surface analysis () to compare hydrogen-bonding networks in crystal structures. Statistical tools like ANOVA can identify significant yield variations between methods .

Q. How can deuterated analogs of this compound be synthesized for metabolic or mechanistic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.